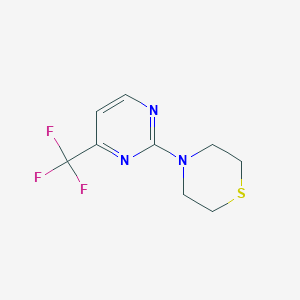
4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” is a chemical compound that belongs to the class of heteroaromatic thioamides . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group, which consists of a carbon atom bonded to three fluorine atoms .
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethyl-containing building blocks and the assembly of pyrimidine from these building blocks . The specific synthesis process for “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” might involve similar steps, but the exact process would depend on the specific conditions and reagents used.Molecular Structure Analysis
The molecular structure of “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” would be characterized by the presence of a pyrimidine ring and a trifluoromethyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” would depend on the specific conditions and reagents used. Similar compounds have been used as reactants in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” would be characterized by its molecular weight, density, and refractive index . The presence of a trifluoromethyl group and a pyridine structure in similar compounds has been associated with distinctive physical-chemical properties .Wissenschaftliche Forschungsanwendungen
Antifungal Properties
Trifluoromethyl pyrimidine derivatives containing an amide moiety have shown promising antifungal activities. In vitro bioassays demonstrated that some of these compounds exhibit good antifungal effects against several pathogens, including Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These findings suggest potential applications in agriculture and crop protection.
Insecticidal Activity
The synthesized trifluoromethyl pyrimidine compounds also displayed moderate insecticidal properties. They were effective against pests such as Mythimna separata and Spodoptera frugiperda, albeit at a lower potency than the commercial insecticide chlorantraniliprole . Further research could explore their use in integrated pest management strategies.
Anticancer Potential
In addition to their antifungal and insecticidal activities, these compounds exhibited certain anticancer effects. Against human cancer cell lines (PC3, K562, Hela, and A549), they demonstrated activity comparable to that of doxorubicin, a well-known chemotherapeutic agent . Investigating their mechanisms of action and optimizing their structure could lead to novel anticancer drug candidates.
Derivatization Reagent
2-Hydrazino-4-(trifluoromethyl)pyrimidine: has been used as a derivatization reagent for simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum . Its application in hormone analysis underscores its versatility.
Urea Moiety for Antitumor Activity
While not directly related to the amide-bearing compound, novel pyrimidine derivatives containing a urea moiety have been designed and synthesized for antitumor evaluation. These compounds showed moderate antitumor activity against four human tumor cell lines . Exploring similar modifications in the trifluoromethyl pyrimidine scaffold could yield potent antitumor agents.
Pharmaceutical and Pesticide Chemistry
Pyrimidine compounds and their derivatives play a significant role in pharmaceutical and pesticide chemistry. Their unique structure and diverse biological activities make them valuable building blocks for drug discovery and crop protection .
Safety and Hazards
The safety and hazards associated with “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” would depend on its specific properties. Similar compounds have been classified as hazardous according to the 2012 OSHA Hazard Communication Standard, with potential risks including skin and eye irritation, respiratory irritation, and specific target organ toxicity .
Zukünftige Richtungen
The future directions for research on “4-(4-(Trifluoromethyl)pyrimidin-2-yl)thiomorpholine” could include further exploration of its potential applications in the pharmaceutical and agrochemical industries, as well as the development of new synthesis methods and the investigation of its mechanism of action . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)pyrimidin-2-yl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3S/c10-9(11,12)7-1-2-13-8(14-7)15-3-5-16-6-4-15/h1-2H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZKISLYHPLLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)pyrimidin-2-yl]thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

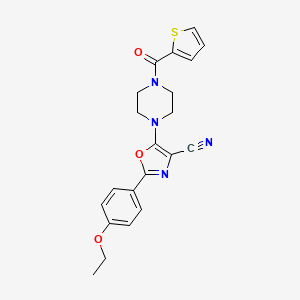
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2638409.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2638410.png)
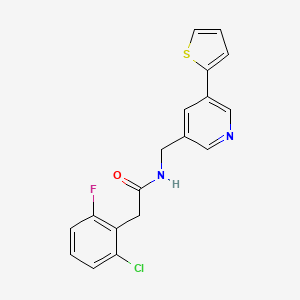

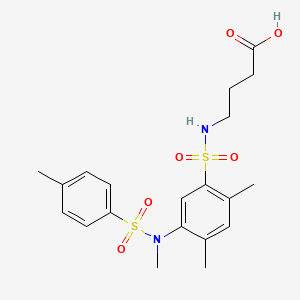


![Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine-1-carboxylate](/img/no-structure.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2638421.png)

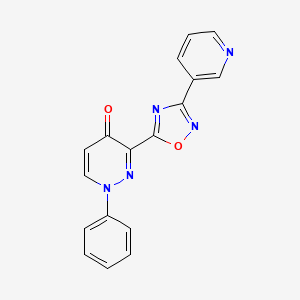
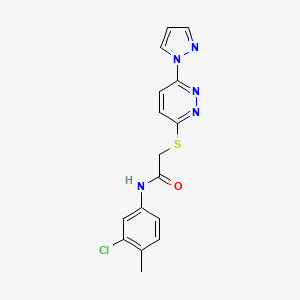
![9-Cyclohexyl-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2638428.png)